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Compound of Interest |

Compound Name: 4-Chloro-2-methylbenzamide
CAS No.: 1117843-17-0
Cat. No.: B3033661
. J

CAS Registry Number: 13526-73-3 Molecular Formula: CsHsCINO Molecular Weight: 169.61
g/mol [1][2]

Executive Summary

4-Chloro-2-methylbenzamide is a halogenated aromatic amide serving as a critical privileged
scaffold in medicinal chemistry.[1] While it possesses modest intrinsic biological activity as a
standalone molecule, its primary value lies in its role as a pharmacophore fragment. It is
extensively utilized to modulate lipophilicity, restrict conformational freedom via ortho-
substitution, and block metabolic oxidation sites in drug candidates.

This guide analyzes its biological impact across three domains:
» Melatoninergic Activity: As a bioisostere for the indole core in melatonin receptor agonists.

e Vasopressin Antagonism: As a structural analog and impurity standard in the "Vaptan" class
of drugs (e.g., Tolvaptan).

o Agrochemical Potency: As a bioactive motif in phenoxy-type herbicides and fungicides.

Structural & Pharmacophoric Analysis[3][4][5]

The biological utility of 4-Chloro-2-methylbenzamide stems from two specific structural
features that optimize ligand-target interactions:
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The Ortho-Methyl Effect (Conformational Lock)

The methyl group at the C2 position exerts steric pressure on the amide carbonyl. This forces
the amide bond out of planarity with the benzene ring or locks it into a specific rotameric
conformation. In drug design, this reduces the entropic penalty of binding to a receptor (e.g.,
GPCRs like

or

) by pre-organizing the molecule into a bioactive conformation.

The Para-Chloro Substituent (Metabolic Blocking)

The chlorine atom at C4 serves two functions:

 Lipophilicity Enhancement: Increases logP, improving membrane permeability compared to
the unsubstituted benzamide.

o Metabolic Stability: Blocks the C4 position from cytochrome P450-mediated hydroxylation, a
common clearance pathway for benzamides.

Pharmacophore Visualization (DOT)
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Figure 1: Pharmacophoric contributions of substituents on the benzamide scaffold.

Biological Activity Profile
Melatonin Receptor Agonism (MT1/MT?2)

Research indicates that 4-Chloro-2-methylbenzamide acts as a non-indolic bioisostere for
melatonin.[1]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3033661?utm_src=pdf-body-img
https://www.benchchem.com/product/b3033661?utm_src=pdf-body
https://www.kmrlifesciences.com/products/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mechanism: The benzamide moiety mimics the acetamide side chain of melatonin, while the
phenyl ring replaces the indole core. The 2-methyl group mimics the C3-substituent of the
indole, aligning the molecule within the receptor pocket.[1]

Potency: While the fragment itself has micromolar affinity, N-substituted derivatives (e.g.,
linking to cyclic amines) achieve nanomolar potency (

nM).

« Significance: This scaffold allows for the development of "chronobiotics” (circadian rhythm
regulators) with better oral bioavailability than melatonin.

Vasopressin Receptor Modulation (V2 Antagonists)

In the context of Tolvaptan (a selective V2 receptor antagonist), the 2-methylbenzamide moiety
is the "tail" of the drug.

SAR Insight: Structure-Activity Relationship (SAR) studies have shown that introducing a
chlorine at the 4-position of this tail (yielding the 4-chloro-2-methylbenzamide motif)
significantly alters binding affinity.[1]

Impurity Management: 4-Chloro-2-methylbenzamide is a critical Process Impurity
monitored during Tolvaptan synthesis.[1] If the starting material (2-methylbenzoic acid) is
contaminated with 4-chloro-2-methylbenzoic acid, this analog is formed.[1] It serves as a
reference standard to validate the purity of the final API (Active Pharmaceutical Ingredient).

Agrochemical Activity

The 4-chloro-2-methyl substitution pattern is biologically validated in agriculture.[1]

» Herbicidal: This motif is the core of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][3] While
MCPA is an ether, the benzamide analog retains the steric and electronic properties required
to interact with auxin receptors in plants, often showing weak auxin-mimetic activity.

e Fungicidal: Benzamides with this substitution pattern are often intermediates for Succinate
Dehydrogenase Inhibitor (SDHI) fungicides, where the amide bond disrupts fungal
respiration.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.kmrlifesciences.com/products/
https://www.benchchem.com/product/b3033661?utm_src=pdf-body
https://www.kmrlifesciences.com/products/
https://www.benchchem.com/product/b3033661?utm_src=pdf-body
https://www.kmrlifesciences.com/products/
https://www.kmrlifesciences.com/products/
https://www.kmrlifesciences.com/products/
https://www.kmrlifesciences.com/products/
https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-2-Methylphenoxy_acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-methylbenzamide

Context: Preparation of high-purity reference standard for biological assay.

Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (ngcontent-ng-
€1989010908=""_nghost-ng-c2127666394="" class="inline ng-star-inserted">

, 3.0 eq), Ammonium Hydroxide (

, excess), Dichloromethane (DCM).

Step-by-Step Methodology:

Activation: Dissolve 4-chloro-2-methylbenzoic acid (5.0 g) in anhydrous DCM (50 mL).

Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops).
Reflux for 2 hours until gas evolution (

) ceases.
Evaporation: Remove solvent and excess
under reduced pressure to yield the crude acid chloride.

Amidation: Redissolve residue in DCM (30 mL) and cool to 0°C.
Quenching: Slowly add the solution to concentrated aqueous

(50 mL) with vigorous stirring. Caution: Exothermic reaction.

Isolation: Stir for 1 hour. Filter the white precipitate. Wash with cold water (
mL) and hexane (

mL).

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.
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o Validation: Melting Point 158-161°C; purity >99% by HPLC.
Protocol B: Melatonin Receptor Binding Assay ()
Context: Determining the affinity (

) of benzamide derivatives.

System: CHO-K1 cells stably expressing human

receptors. Radioligand: 2-[

Jiodomelatonin.

Membrane Preparation: Homogenize cells in ice-cold Tris-HCI buffer (pH 7.4). Centrifuge at
40,000

for 20 min. Resuspend pellet.

 Incubation: Mix membrane suspension (20 ug protein) with 0.05 nM [

Jiodomelatonin and varying concentrations (
to
M) of 4-Chloro-2-methylbenzamide.

o Equilibrium: Incubate at 37°C for 60 minutes.

» Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5%
polyethylenimine.

e Quantification: Measure radioactivity via gamma counter.
e Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Quantitative Data Summary
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Property Value Relevance

Optimal for CNS penetration

LogP (Predicted) 2.15 ) )
(Blood-Brain Barrier).[1]
Indicates good oral
Polar Surface Area 43.09 Az bioavailability (Rule of 5
compliant).
Critical for receptor pocket
H-Bond Donors 2 ]
anchoring.[1]
Carbonyl oxygen interacts with
H-Bond Acceptors 1 receptor serine/threonine
residues.[1]
Melatonin Weak binder as fragment;
>1uM requires N-substitution for
(Est.) potency.
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Figure 2: Synthesis workflow and downstream applications in drug discovery.
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Safety & Toxicology

Hazard Classification: Irritant (Skin/Eye).
Acute Toxicity: Oral

(Rat) estimated >500 mg/kg based on structural analogs.

Metabolic Risks: Unlike anilines, the benzamide bond is relatively stable. However, high-
dose exposure may lead to hydrolysis, releasing 4-chloro-2-methylbenzoic acid, which is a
mild peroxisome proliferator in rodent models.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Biological Profile & Medicinal Utility of
4-Chloro-2-methylbenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3033661#potential-biological-activities-of-4-chloro-2-
methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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